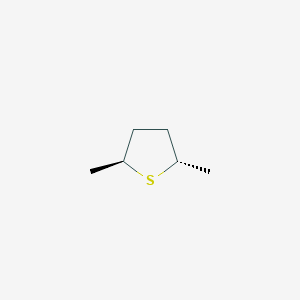

(2S,5S)-2,5-Dimethylthiolane

Descripción

(2S,5S)-2,5-Dimethylthiolane is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring (a saturated ring with four carbon atoms and one sulfur atom) substituted with methyl groups at the 2 and 5 positions. The stereochemistry (2S,5S) indicates the spatial arrangement of these methyl groups, which influences its physical, chemical, and biological properties.

Propiedades

Número CAS |

359460-14-3 |

|---|---|

Fórmula molecular |

C6H12S |

Peso molecular |

116.23 g/mol |

Nombre IUPAC |

(2S,5S)-2,5-dimethylthiolane |

InChI |

InChI=1S/C6H12S/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |

Clave InChI |

IBKCTZVPGMUZGZ-WDSKDSINSA-N |

SMILES isomérico |

C[C@H]1CC[C@@H](S1)C |

SMILES canónico |

CC1CCC(S1)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de (2S,5S)-2,5-Dimetiltiolano generalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común incluye la reacción de 2,5-dimetil-1,4-ditiano con un agente oxidante adecuado para formar el anillo de tiolano. Las condiciones de reacción a menudo requieren una temperatura controlada y la presencia de un catalizador para garantizar que se logre la estereoquímica deseada.

Métodos de Producción Industrial: La producción industrial de (2S,5S)-2,5-Dimetiltiolano puede implicar la síntesis a gran escala utilizando reacciones de ciclación similares. El proceso se optimiza para el rendimiento y la pureza, empleando a menudo reactores de flujo continuo y técnicas de purificación avanzadas para aislar el producto deseado.

Análisis De Reacciones Químicas

Tipos de Reacciones: (2S,5S)-2,5-Dimetiltiolano sufre diversas reacciones químicas, que incluyen:

Oxidación: El átomo de azufre en el anillo de tiolano puede oxidarse para formar sulfoxidos o sulfones.

Reducción: Las reacciones de reducción pueden convertir el anillo de tiolano en compuestos que contienen azufre más reducidos.

Sustitución: Los grupos metilo y el átomo de azufre pueden participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).

Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución.

Principales Productos Formados:

Oxidación: Sulfoxidos y sulfones.

Reducción: Derivados de tiolano reducidos.

Sustitución: Varias tiolanos sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

(2S,5S)-2,5-Dimetiltiolano tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como auxiliar quiral en la síntesis asimétrica.

Biología: La estructura única del compuesto lo convierte en un tema de estudio para comprender las biomoléculas que contienen azufre.

Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico debido a sus propiedades químicas únicas.

Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de varios productos químicos industriales.

Mecanismo De Acción

El mecanismo por el cual (2S,5S)-2,5-Dimetiltiolano ejerce sus efectos se debe principalmente a sus interacciones con las moléculas biológicas. El átomo de azufre en el anillo de tiolano puede formar enlaces fuertes con diversas biomoléculas, influenciando su estructura y función. Esta interacción puede afectar los objetivos moleculares y las vías, lo que lleva a posibles efectos terapéuticos.

Compuestos Similares:

(2S,5S)-2,5-Dimetiltiolano: Único debido a su estereoquímica específica y la presencia de dos grupos metilo.

(2S,5S)-2,5-Dimetilpirrolidina: Estructura similar pero con un átomo de nitrógeno en lugar de azufre.

(2S,5S)-2,5-Dimetilfurano: Estructura similar pero con un átomo de oxígeno en lugar de azufre.

Unicidad: (2S,5S)-2,5-Dimetiltiolano es único debido a la presencia de azufre en su estructura cíclica, lo que confiere propiedades químicas y biológicas distintas en comparación con sus análogos de oxígeno y nitrógeno. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below highlights key structural and functional distinctions between (2S,5S)-2,5-Dimethylthiolane and its analogs:

Key Observations:

- Heteroatom Influence : The sulfur atom in thiolane likely confers lower polarity compared to oxygen in morpholine and nitrogen in pyrrolidine, affecting solubility and reactivity. Sulfur’s larger atomic size may also influence ring strain and stability.

- Boiling Point : Morpholine’s higher boiling point (151°C) compared to inferred values for thiolane derivatives suggests stronger intermolecular forces (e.g., hydrogen bonding via oxygen).

- Acidity/Basicity : The pKa of morpholine (9.07) indicates weak basicity, whereas pyrrolidine hydrochloride’s hydrochloride salt form enhances water solubility. Thiolane’s acidity/basicity remains uncharacterized here.

Environmental and Regulatory Profiles

- Morpholine Derivatives: No significant environmental hazards reported, but regulatory compliance (e.g., REACH, GHS) is essential for industrial use .

- Pyrrolidine Hydrochloride: Limited aquatic toxicity data; disposal via incineration is recommended .

- Thiolane Derivatives : Environmental persistence, bioaccumulation, and toxicity (PBT/vPvB) remain unassessed here.

Actividad Biológica

(2S,5S)-2,5-Dimethylthiolane is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its five-membered ring structure containing sulfur and two methyl groups at the 2 and 5 positions. The molecular formula is , with a molecular weight of approximately 102.19 g/mol. Its unique structure contributes to various biological interactions.

Synthesis

The synthesis of this compound typically involves the use of starting materials such as thiolane derivatives and alkylating agents. Various synthetic routes have been explored to optimize yield and purity. For instance, one common method includes the alkylation of thiolane with methyl iodide under basic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives such as 2,5-dimethylthiophene have been evaluated for their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. These compounds exhibited potent anticancer effects against various cell lines, including breast, colon, lung, and prostate cancers at low micromolar concentrations .

The mechanism of action appears to involve the induction of reactive oxygen species (ROS) in cancer cells, leading to apoptosis primarily during the G1 phase of the cell cycle. This suggests that this compound may share similar pathways in inducing cell death in malignancies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies indicate that sulfur-containing compounds can exhibit significant antibacterial effects against a range of pathogens. This activity is often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Studies

- Topoisomerase Inhibition : A study evaluated various derivatives of thiophene and thiolane for their ability to act as selective topoisomerase II inhibitors. Out of 29 compounds tested, several demonstrated strong inhibitory effects without significant toxicity to normal cells .

- Antibacterial Effects : Research on sulfur-containing compounds has demonstrated that they can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.